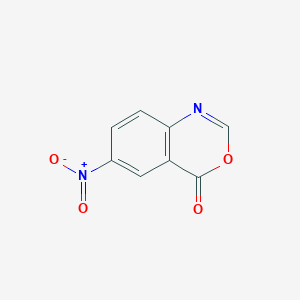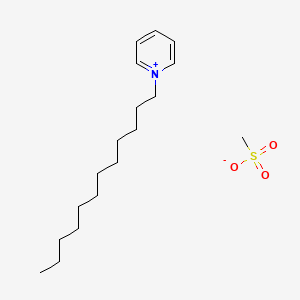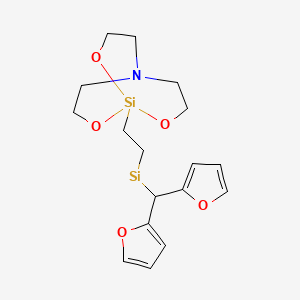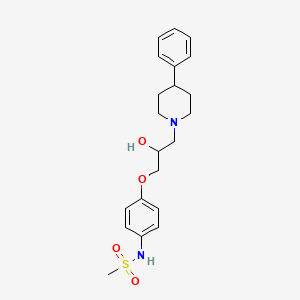![molecular formula C16H18S B14488441 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene CAS No. 65597-70-8](/img/structure/B14488441.png)
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C16H18S It is a derivative of benzene, where three methyl groups and a phenylsulfanyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of mesitylene (1,3,5-trimethylbenzene) with a phenylsulfanyl methylating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesitylene (1,3,5-Trimethylbenzene): A simpler derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with a different arrangement of methyl groups.
Uniqueness
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65597-70-8 |
|---|---|
Molekularformel |
C16H18S |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H18S/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
UZXNBMQHZMDPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CSC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)




![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)



